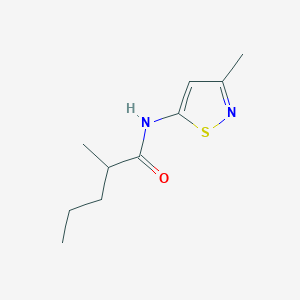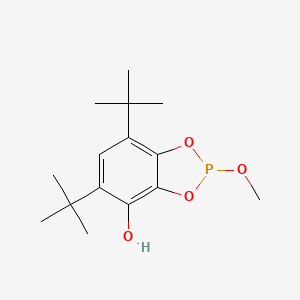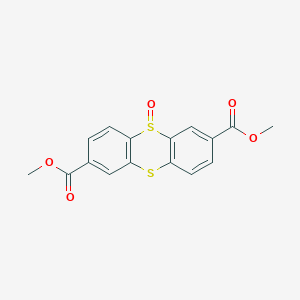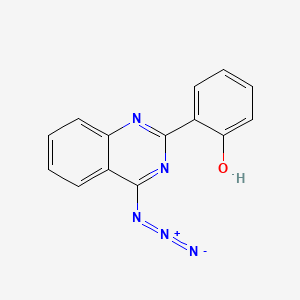![molecular formula C19H33N3O B14499127 N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide CAS No. 64689-08-3](/img/structure/B14499127.png)
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dicyclohexyl-1,2-diazaspiro[25]octane-1-carboxamide is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide typically involves the reaction of cyclohexylamine with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of the spirocyclic ring and subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazaspiro[2.5]octane: A simpler analog with similar structural features.
N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with different substituents.
N-Allyl-6-azaspiro[2.5]octane-1-carboxamide: A related compound with an allyl group.
Uniqueness
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide stands out due to its unique combination of spirocyclic structure and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64689-08-3 |
|---|---|
Molekularformel |
C19H33N3O |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
N,1-dicyclohexyl-1,2-diazaspiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C19H33N3O/c23-18(20-16-10-4-1-5-11-16)22-19(14-8-3-9-15-19)21(22)17-12-6-2-7-13-17/h16-17H,1-15H2,(H,20,23) |
InChI-Schlüssel |
UGYNEFIPGJIMIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N2C3(N2C4CCCCC4)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)





![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

